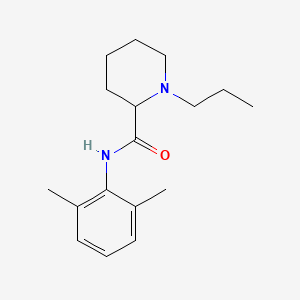

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

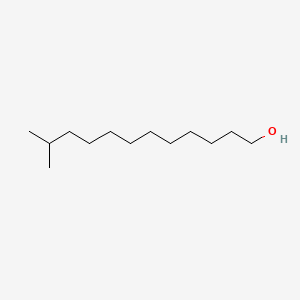

The compound is a derivative of quinazoline, a class of organic compounds with the molecular formula C8H6N2. Quinazolines have a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. In this case, the quinazoline structure is modified with various functional groups, including a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and two keto groups (=O) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, with the additional functional groups contributing to its overall shape, polarity, and reactivity. The presence of the fluorophenyl group would likely make the compound somewhat polar, while the carboxylic acid group could allow for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the polarity of the solvent .Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Stir the mixture for 30 minutes at room temperature.", "Step 4: Add sulfuric acid to the reaction mixture and heat under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir the mixture for 30 minutes at room temperature.", "Step 6: Add sodium hydroxide to the reaction mixture and heat under reflux for 2 hours.", "Step 7: Cool the reaction mixture and add hydrogen peroxide. Stir the mixture for 30 minutes at room temperature.", "Step 8: Acidify the reaction mixture with hydrochloric acid and filter the precipitate.", "Step 9: Wash the precipitate with water and recrystallize from ethanol to obtain the desired product." ] } | |

Numéro CAS |

687580-05-8 |

Formule moléculaire |

C15H9FN2O4 |

Poids moléculaire |

300.24 g/mol |

Nom IUPAC |

3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

InChI |

InChI=1S/C15H9FN2O4/c16-9-2-4-10(5-3-9)18-13(19)11-6-1-8(14(20)21)7-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |

Clé InChI |

FZNWVGOEEMYTLD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |

SMILES canonique |

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.